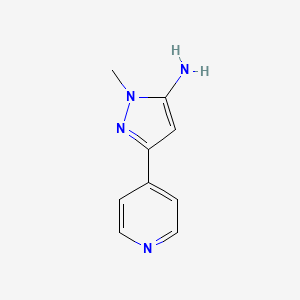

1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine

Description

The exact mass of the compound 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-pyridin-4-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-9(10)6-8(12-13)7-2-4-11-5-3-7/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQAFGDJXFSENW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652895 | |

| Record name | 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38965-47-8 | |

| Record name | 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Characterization of 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1] This five-membered heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability that makes it an ideal building block for drug design.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2] The strategic incorporation of a pyridine ring, another critical pharmacophore, introduces a basic nitrogen atom that can serve as a key interaction point with biological targets, such as the hinge region of protein kinases.

This guide provides a comprehensive technical framework for the synthesis, purification, and detailed chemical characterization of a specific, high-interest derivative: 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine . While direct experimental data for this precise isomer is not extensively published, this document leverages established principles of heterocyclic chemistry and data from closely related analogues to present a predictive and actionable roadmap for researchers. The methodologies outlined herein are designed to be self-validating, providing the necessary cross-references between spectral and physical data to confirm the identity and purity of the target compound with a high degree of confidence.

Section 1: Proposed Synthesis and Purification Workflow

The synthesis of substituted 5-aminopyrazoles is typically achieved through the condensation of a β-ketonitrile or a related 1,3-dielectrophile with a substituted hydrazine. This approach offers high regioselectivity and generally proceeds in good yield. For the title compound, a logical and efficient pathway involves the reaction of 3-oxo-3-(pyridin-4-yl)propanenitrile with methylhydrazine.

Causality of Experimental Design: The choice of methylhydrazine is critical for establishing the N1-methylation pattern of the pyrazole ring. The reaction with the β-ketonitrile precursor is expected to proceed via initial nucleophilic attack of the substituted nitrogen of methylhydrazine at the ketone carbonyl, followed by intramolecular cyclization and dehydration to yield the aminopyrazole product. This pathway is favored due to the higher nucleophilicity of the substituted nitrogen in methylhydrazine.

Experimental Protocol 1: Synthesis of 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine

-

Reaction Setup: To a solution of 3-oxo-3-(pyridin-4-yl)propanenitrile (1.0 eq) in absolute ethanol (10 mL/mmol), add methylhydrazine (1.1 eq).

-

Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane mobile phase. The reaction is typically complete within 4-6 hours.

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume by approximately 80% under reduced pressure.

-

Isolation: Add an equal volume of cold deionized water to the concentrated mixture to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum. The crude product can be further purified by column chromatography on silica gel using a gradient elution of 2-10% Methanol in Dichloromethane to afford the pure title compound.

Workflow Visualization

Caption: Proposed workflow for the synthesis and purification of the title compound.

Section 2: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized molecule. The following table summarizes the expected physicochemical properties, derived from calculations and comparison with analogous structures.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₉H₁₀N₄ | Elemental Composition |

| Molecular Weight | 174.20 g/mol | Based on Formula[3] |

| Appearance | Off-white to pale yellow solid | Analogy to similar aminopyrazoles |

| LogP (Octanol/Water) | ~0.5 - 1.5 | Calculated, based on similar fragments[4] |

| pKa (Pyridine N) | ~5.0 - 5.5 | Typical for 4-substituted pyridines |

| pKa (Amine NH₂) | ~3.0 - 4.0 | Aromatic amine character |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected spectra are detailed below.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~8.6 ppm (d, 2H): Protons on the pyridine ring ortho to the nitrogen (H-2', H-6').

-

δ ~7.7 ppm (d, 2H): Protons on the pyridine ring meta to the nitrogen (H-3', H-5').

-

δ ~5.9 ppm (s, 1H): Proton at the C4 position of the pyrazole ring. This singlet is a key diagnostic signal.

-

δ ~5.5 ppm (s, 2H, broad): Protons of the primary amine (-NH₂) at the C5 position.

-

δ ~3.7 ppm (s, 3H): Protons of the methyl group on the pyrazole nitrogen (N1-CH₃).

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~150 ppm: C2' and C6' carbons of the pyridine ring.

-

δ ~140-155 ppm: Quaternary carbons C3 and C5 of the pyrazole ring.

-

δ ~138 ppm: Quaternary carbon C4' of the pyridine ring.

-

δ ~121 ppm: C3' and C5' carbons of the pyridine ring.

-

δ ~88 ppm: C4 carbon of the pyrazole ring. This upfield shift is characteristic and reflects the high electron density at this position in π-excessive pyrazole systems.[5]

-

δ ~35 ppm: N1-CH₃ methyl carbon.[6]

-

Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI), positive ion mode.

-

Expected [M+H]⁺: m/z 175.0978. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

-

Key Fragmentation: A prominent fragment corresponding to the loss of the pyridine moiety or cleavage of the methyl group may be observed.

Infrared (IR) Spectroscopy

-

Method: Attenuated Total Reflectance (ATR).

-

Expected Peaks:

-

3400-3200 cm⁻¹: Two distinct N-H stretching bands for the primary amine.

-

3100-3000 cm⁻¹: C-H stretching for the aromatic rings.

-

~1620 cm⁻¹: Scissoring vibration of the NH₂ group.

-

1590-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyrazole and pyridine rings.

-

Section 3: Reactivity and Derivatization Potential

The title compound possesses three key reactive sites: the nucleophilic 5-amino group, the basic pyridine nitrogen, and the electron-rich pyrazole ring system. The primary amine is the most versatile handle for further functionalization, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.

Illustrative Derivatization: Sulfonamidation

A common and valuable derivatization is the reaction of the 5-amino group with a sulfonyl chloride to form a sulfonamide. This transformation is widely used in medicinal chemistry to introduce new interaction points and modulate physicochemical properties.[1]

Experimental Protocol 2: Synthesis of N-(1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)benzenesulfonamide

-

Reaction Setup: Dissolve 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine (1.0 eq) in anhydrous pyridine (5 mL/mmol) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add benzenesulfonyl chloride (1.05 eq) dropwise to the cooled solution over 10 minutes.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.

-

Workup: Quench the reaction by the slow addition of 1M HCl until the pH is neutral. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by flash chromatography to yield the desired sulfonamide.

Derivatization Pathway Visualization

Caption: Reaction scheme for the sulfonamidation of the title compound.

Section 4: Potential Biological and Pharmaceutical Significance

The structural architecture of 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine makes it a highly attractive candidate for drug discovery programs, particularly in the field of oncology.

-

Kinase Inhibition: The aminopyrazole core is a well-established "hinge-binding" motif found in numerous FDA-approved kinase inhibitors, such as Axitinib.[5] The pyridine ring can form critical hydrogen bonds with the kinase hinge region, while the rest of the molecule can be elaborated to target the specific sub-pockets of the ATP-binding site. This compound is an ideal starting point for developing inhibitors of targets like VEGFR, PDGFR, and other tyrosine kinases implicated in angiogenesis and tumor proliferation.[7]

-

Scaffold for Library Synthesis: As a versatile building block, the title compound can be readily derivatized at the 5-amino position to generate large libraries of compounds for high-throughput screening.[6][8] This allows for the rapid exploration of SAR and the optimization of potency, selectivity, and pharmacokinetic properties.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , this molecule is an excellent candidate for FBDD campaigns. Its fragments (aminopyrazole, pyridine) are known to interact favorably with protein targets, and screening this compound could provide valuable starting points for the development of novel therapeutics.

Conclusion

1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound of significant interest for chemical and pharmaceutical research. This guide provides a robust and scientifically grounded framework for its synthesis, purification, and comprehensive characterization. By following the detailed protocols and leveraging the predictive spectroscopic data, researchers can confidently prepare and validate this compound, unlocking its potential as a key intermediate and a valuable scaffold for the discovery of next-generation therapeutics. The combination of the proven aminopyrazole core and the strategic placement of the pyridine ring positions this molecule as a prime candidate for exploration in kinase inhibitor programs and broader medicinal chemistry efforts.

References

- 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cbr00258]

- Current status of pyrazole and its biological activities. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4023258/]

- 1H-Pyrazol-3-amine, 5-methyl-. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/93146]

- Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-a-3-methyl-1H-pyrazol-5-amine-1-and-b-PPs-4a-c-Scheme-1_fig1_381155029]

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [URL: https://www.mdpi.com/1422-8599/2024/4/M1869]

- VEGFR-2 inhibitor. Wikipedia. [URL: https://en.wikipedia.org/wiki/VEGFR-2_inhibitor]

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [URL: https://www.mdpi.com/1420-3049/26/13/3808]

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [URL: https://www.mdpi.com/1422-8599/2021/1/M1222]

- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. [URL: https://www.tesisenred.net/bitstream/handle/10803/674488/Tesi_Molecules-27-02237-v2.pdf]

- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [URL: https://www.hymasynthesis.com/]

- Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. Google Patents. [URL: https://patents.google.

- Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-P%C3%A9rez-Vargas/916d0046e7f14b6279f57d622f60481b379e51c1]

- Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Cheméo. [URL: https://www.chemeo.com/cid/83-049-7/1-methyl-5-aminopyrazole]

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. [URL: https://www.researchgate.net/publication/348574160_3-tert-Butyl-N-4-methoxybenzyl-1-methyl-1H-pyrazol-5-amine]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine DiscoveryCPR 287494-25-1 [sigmaaldrich.cn]

- 4. 1-methyl-5-aminopyrazole (CAS 1192-21-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine

This guide provides a comprehensive walkthrough for the structural elucidation of the novel heterocyclic compound, 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the strategic application of modern analytical techniques, explaining the causal logic behind experimental choices and demonstrating how a combination of spectroscopic methods creates a self-validating system for absolute structural confirmation.

Introduction and Synthetic Context

The target molecule, 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine, belongs to the aminopyrazole class, a scaffold of significant interest in medicinal chemistry due to its prevalence in bioactive compounds and FDA-approved drugs.[1][2][3] The presence of both a pyrazole and a pyridine ring suggests potential for diverse biological interactions. Accurate structural confirmation is the bedrock upon which all subsequent biological and pharmacological studies are built.

The logical synthetic precursor for this molecule is 3-(pyridin-4-yl)-1H-pyrazol-5-amine, which can be synthesized and subsequently methylated. The regioselectivity of N-methylation is a critical factor, as methylation can occur at different nitrogen atoms. Therefore, the analytical workflow must be designed to definitively confirm the position of the methyl group.

Analytical Strategy: A Multi-faceted Approach

Caption: Workflow for structural elucidation.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Protocol: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method due to its soft ionization, which typically preserves the molecular ion.

Expected Results: The molecular formula is C10H10N4. The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be approximately 187.10. HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

Fragmentation Analysis: Electron Impact (EI) ionization can be used to induce fragmentation, providing clues about the molecule's structure. The stability of the pyrazole and pyridine rings means they often appear as major fragments.[4]

-

Key Insight: A primary fragmentation would likely involve the loss of HCN from the pyrazole ring, a common pathway for N-heterocycles. The pyridine ring can also undergo characteristic cleavages. The presence of a strong molecular ion peak is expected due to the aromatic nature of the core structure.[5][6]

Infrared (IR) Spectroscopy

Objective: To identify key functional groups.

Protocol: A sample is analyzed using a Fourier Transform Infrared (FTIR) spectrometer, typically as a thin film or in a KBr pellet.[7]

Expected Data & Interpretation: The IR spectrum provides immediate evidence for the presence of the primary amine.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| 3450 - 3300 | N-H Stretch | Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine (-NH₂), confirming its presence.[8][9] |

| 3100 - 3000 | Aromatic C-H Stretch | Confirms the presence of aromatic protons on the pyridine ring. |

| ~1620 | N-H Bend | Scissoring vibration of the -NH₂ group. |

| 1590 - 1450 | C=C and C=N Stretch | A series of sharp bands corresponding to the stretching vibrations within the pyrazole and pyridine rings.[9] |

-

Expertise in Action: The absence of a broad absorption band around 3300 cm⁻¹ rules out the presence of an O-H group, while the distinct two-pronged peak in the N-H stretch region is a hallmark of a primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

¹H NMR Spectroscopy

Objective: To identify all unique proton environments and their neighboring protons.

Predicted Spectrum & Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the methyl, amine, pyrazole, and pyridine protons.

| Predicted Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 | Doublet | 2H | H-2', H-6' | Protons α to the pyridine nitrogen are highly deshielded. |

| ~7.7 | Doublet | 2H | H-3', H-5' | Protons β to the pyridine nitrogen. |

| ~6.0 | Singlet | 1H | H-4 | The lone proton on the pyrazole ring. Its chemical shift can vary but is typically found in this region for aminopyrazoles.[8] |

| ~5.5 | Broad Singlet | 2H | -NH₂ | Amine protons are often broad and their chemical shift is concentration and solvent dependent. |

| ~3.8 | Singlet | 3H | -CH₃ | The N-methyl group protons will appear as a sharp singlet.[1] |

Caption: Structure of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine with proton numbering.

¹³C NMR and DEPT-135 Spectroscopy

Objective: To identify all unique carbon environments.

Protocol: A standard ¹³C{¹H} NMR experiment provides signals for all carbons. A DEPT-135 experiment is then run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.

Predicted Data & Interpretation:

| Predicted Shift (δ ppm) | DEPT-135 | Assignment | Rationale |

| ~155 | Absent | C-5 | Carbon bearing the amino group is significantly shielded.[9] |

| ~150 | Positive | C-2', C-6' | Carbons α to the pyridine nitrogen are deshielded. |

| ~148 | Absent | C-3 | Carbon attached to the pyridine ring. |

| ~140 | Absent | C-4' | Quaternary carbon of the pyridine ring attached to the pyrazole. |

| ~121 | Positive | C-3', C-5' | Carbons β to the pyridine nitrogen. |

| ~95 | Positive | C-4 | The lone CH carbon on the pyrazole ring.[9] |

| ~37 | Positive | -CH₃ | Typical shift for an N-methyl group.[1] |

-

Trustworthiness Check: The number of signals in both the ¹H and ¹³C spectra must match the number of unique protons and carbons predicted from the proposed structure. The DEPT-135 experiment provides an essential cross-check for the assignment of CH, CH₂, and CH₃ groups.

2D NMR for Unambiguous Connectivity

While 1D NMR provides a strong foundation, 2D NMR experiments are crucial for definitively connecting the pieces and, most importantly, confirming the position of the methyl group and the pyridine substituent.

Experimental Protocol: COSY, HSQC, HMBC These experiments are run on a high-field NMR spectrometer (e.g., 400 MHz or higher) using standard pulse programs.

-

COSY (Correlation Spectroscopy): [10][11]

-

Purpose: Identifies protons that are coupled to each other (typically separated by 2-3 bonds).

-

Expected Correlation: A strong cross-peak will be observed between the pyridine protons at ~8.6 ppm (H-2'/6') and ~7.7 ppm (H-3'/5'). This confirms the pyridine spin system. No other correlations are expected, as the pyrazole proton (H-4) and methyl protons are isolated spin systems.

-

-

HSQC (Heteronuclear Single Quantum Coherence): [10][12]

-

Purpose: Correlates each proton directly to the carbon it is attached to (one-bond C-H correlation).

-

Expected Correlations:

-

Proton at ~8.6 ppm ↔ Carbon at ~150 ppm (H-2'/6' to C-2'/6')

-

Proton at ~7.7 ppm ↔ Carbon at ~121 ppm (H-3'/5' to C-3'/5')

-

Proton at ~6.0 ppm ↔ Carbon at ~95 ppm (H-4 to C-4)

-

Proton at ~3.8 ppm ↔ Carbon at ~37 ppm (-CH₃ to -CH₃)

-

-

-

HMBC (Heteronuclear Multiple Bond Correlation): [11][13]

-

Purpose: Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for connecting the isolated fragments and confirming the substitution pattern.

-

Causality and Key Insights: The HMBC spectrum provides the definitive evidence for the overall structure. The choice of what correlations to look for is driven by the structural questions we need to answer: Where is the methyl group? Where is the pyridine ring attached?

-

Caption: Critical HMBC correlations for structural confirmation.

-

Methyl Group Position: The protons of the N-methyl group (~3.8 ppm) are expected to show a 2-bond correlation to C-5 (~155 ppm) and a 3-bond correlation to C-4 (~95 ppm). This definitively places the methyl group on the N-1 position adjacent to the amine-bearing carbon.

-

Pyridine Ring Position: The pyridine protons H-3'/5' (~7.7 ppm) will show a crucial 3-bond correlation to the pyrazole carbon C-3 (~148 ppm). This confirms the C3-C4' linkage.

-

Pyrazole Core Structure: The pyrazole proton H-4 (~6.0 ppm) will show correlations to both C-3 and C-5, confirming its position between these two quaternary carbons.

Conclusion

By systematically integrating data from Mass Spectrometry, IR Spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, we can achieve an unambiguous structural elucidation of 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine. The HMBC experiment, in particular, serves as the cornerstone of this process, providing the long-range connectivity information required to piece together the molecular puzzle with a high degree of confidence. This self-validating workflow ensures the scientific integrity required for advancing this compound into further stages of research and development.

References

-

Bichakhchyan, L.A., et al. (2021). Synthesis of 1-vinyl-3(5)-methyl-4-nitropyrazole and study of the effect of methyl substitutes in the pyrazole ring during radical polymerization. ResearchGate. Available at: [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

-

Elguero, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

-

MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

-

Pop, O., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(21), 7421. Available at: [Link]

-

Parmar, V.S., et al. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry - Section B, 39B, 915-920. Available at: [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

-

Conti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. Available at: [Link]

-

OChemSimplified. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

-

SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]

- Faure, R., et al. (1994). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 32(11), 673-676.

-

Salem, M.A.I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 4, 233-243. Available at: [Link]

-

Abu Thaher, B., et al. (2012). 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. Acta Crystallographica Section E, 68(Pt 3), o633. Available at: [Link]

-

Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2017). ACS Omega, 2(12), 8931–8943. Available at: [Link]

- CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. Google Patents.

-

ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. ResearchGate. Available at: [Link]

-

Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2014). Molecules, 19(9), 13675–13693. Available at: [Link]

-

Santos, L.S., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

-

Fang, W.-C., et al. (2024). Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). Mass Spectrometry - Fragmentation. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

-

Conti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). ResearchGate. Available at: [Link]

-

Leah4sci. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Arkivoc. Available at: [Link]

-

1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2020). Molecules, 25(24), 5946. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available at: [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2020). Molbank, 2020(1), M1114. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. article.sapub.org [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. connectjournals.com [connectjournals.com]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. nmr hsqc hmbc: Topics by Science.gov [science.gov]

- 13. m.youtube.com [m.youtube.com]

The Multifaceted Biological Activities of Pyrazol-5-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazol-5-amine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of novel therapeutic agents. Among the various pyrazole derivatives, those bearing a 5-amino substituent have garnered significant attention due to their synthetic accessibility and broad spectrum of pharmacological activities. These compounds have been extensively investigated and have shown promise as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents.

This technical guide provides an in-depth exploration of the biological activities of pyrazol-5-amine derivatives. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven experimental protocols. The narrative aims to explain the "why" behind experimental choices, ensuring a self-validating system of protocols and grounding all claims in authoritative references.

Synthetic Strategies: Accessing the Pyrazol-5-amine Core

The versatility of the pyrazol-5-amine scaffold is, in part, due to the robust and efficient synthetic methodologies developed for its construction. One of the most common and reliable methods involves the condensation of a β-ketonitrile with a hydrazine derivative.

Experimental Protocol: Synthesis of 3-substituted-1-phenyl-1H-pyrazol-5-amine

This protocol details a general procedure for the synthesis of a 1,3-disubstituted pyrazol-5-amine, a common structural motif in biologically active derivatives.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the desired β-ketonitrile (1 equivalent) and absolute ethanol to create a solution.

-

Add phenylhydrazine (1 equivalent) to the solution.

Step 2: Reaction and Work-up

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

Step 3: Purification and Characterization

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 3-substituted-1-phenyl-1H-pyrazol-5-amine.

-

Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent and broad-spectrum activity. Pyrazol-5-amine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.

Mechanism of Action: Targeting Essential Bacterial Processes

The antimicrobial effects of pyrazol-5-amine derivatives are often attributed to their ability to inhibit essential bacterial enzymes. A key target is DNA gyrase , a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[1][2][3][4][5] By binding to the enzyme, these derivatives can stabilize the DNA-gyrase complex, leading to double-strand DNA breaks and ultimately, bacterial cell death.

Caption: Inhibition of the PIM Kinase Pro-survival Pathway.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds. [4][6][7][8][9][10] Step 1: Cell Seeding

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

Step 2: Compound Treatment

-

Prepare serial dilutions of the pyrazol-5-amine derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the plate for 48-72 hours.

Step 3: MTT Addition and Incubation

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

Step 4: Solubilization and Absorbance Reading

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

Step 5: Data Analysis

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Quantitative Data: Anticancer Activity of Pyrazol-5-amine Derivatives

| Compound Reference | Cancer Cell Line | IC₅₀ (µM) |

| Derivative E | Hs578T (Breast Cancer) | 3.95 [11] |

| Derivative F | MDA-MB-231 (Breast Cancer) | 21.55 [11] |

| Derivative G | HepG2 (Liver Cancer) | 0.71 [12] |

| Derivative H | BT474 (Breast Cancer) | 1.39 [12] |

| Derivative I | MCF-7 (Breast Cancer) | 7.97 [8] |

| Derivative J | HCT-116 (Colon Cancer) | 9.54 [8] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular diseases, and cancer. Pyrazol-5-amine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Selective Inhibition of COX-2

The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. [2][13][14][15][16][17][18][19]While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Many pyrazol-5-amine derivatives exhibit selective inhibition of COX-2, which allows them to reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Caption: Selective Inhibition of the COX-2 Inflammatory Pathway.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol provides a method for screening pyrazol-5-amine derivatives for their ability to inhibit human recombinant COX-2. [20][21][22][23][24] Step 1: Reagent Preparation

-

Reconstitute the human recombinant COX-2 enzyme in sterile water and store on ice.

-

Prepare a stock solution of the test compound (pyrazol-5-amine derivative) and a known COX-2 inhibitor (e.g., Celecoxib) in DMSO.

-

Prepare a working solution of the COX probe and COX cofactor in the provided assay buffer.

-

Prepare a solution of arachidonic acid (the substrate).

Step 2: Assay Setup

-

In a 96-well white opaque plate, add the assay buffer to all wells.

-

Add the test compound at various concentrations to the sample wells.

-

Add the known COX-2 inhibitor to the inhibitor control wells.

-

Add the vehicle (DMSO) to the enzyme control wells.

-

Add the COX-2 enzyme to all wells except the background control wells.

Step 3: Reaction Initiation and Measurement

-

Add the COX probe and cofactor solution to all wells.

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Immediately begin measuring the fluorescence (Excitation: ~535 nm, Emission: ~587 nm) in kinetic mode for 10-20 minutes at room temperature.

Step 4: Data Analysis

-

Calculate the rate of the reaction (slope) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Calculate the IC₅₀ value of the test compound.

Quantitative Data: COX-2 Inhibitory Activity of Pyrazole Derivatives

| Compound Reference | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| PYZ31 | 0.01987 [25] | >500 |

| PYZ28 | 0.26 [25] | >192.3 |

| 8b | 0.043 [15] | 316.5 |

| 8g | 0.045 [15] | 268.8 |

| 4a | 0.068 [15] | 151.5 |

Antioxidant Activity: Quenching Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Pyrazol-5-amine derivatives have been shown to possess significant antioxidant properties.

Mechanism of Action: Radical Scavenging

The antioxidant activity of pyrazol-5-amine derivatives is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them and terminating the radical chain reaction. The electron-rich nature of the pyrazole ring and the presence of the amino group contribute to this radical scavenging capacity.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of compounds. [9][13][26][27] Step 1: Preparation of DPPH Solution

-

Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

Step 2: Assay Procedure

-

In a 96-well plate, add different concentrations of the pyrazol-5-amine derivative (dissolved in methanol) to the wells.

-

Add a standard antioxidant (e.g., ascorbic acid or Trolox) to separate wells for comparison.

-

Add methanol to the blank well.

-

Add the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

Step 3: Absorbance Measurement and Calculation

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Quantitative Data: DPPH Radical Scavenging Activity of Pyrazole Derivatives

| Compound Reference | DPPH Scavenging IC₅₀ (µM) |

| 3a | 40.8 [28] |

| 3h | 95.3 [28] |

| Derivative K | 14.31 (mg/L) [26] |

| Derivative L | 16.78 (mg/L) [26] |

Conclusion and Future Perspectives

Pyrazol-5-amine derivatives represent a highly versatile and promising class of compounds in the field of drug discovery. Their synthetic tractability, coupled with their ability to interact with a diverse range of biological targets, has led to the identification of potent antimicrobial, anticancer, anti-inflammatory, and antioxidant agents. The mechanisms underlying these activities are multifaceted and often involve the modulation of key enzymes and signaling pathways crucial for pathogen survival and disease progression.

The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this important chemical scaffold. Future research in this area should focus on optimizing the potency and selectivity of pyrazol-5-amine derivatives through structure-activity relationship (SAR) studies, as well as exploring novel biological targets and combination therapies. The continued investigation of these remarkable compounds holds great promise for the development of next-generation therapeutics to address unmet medical needs.

References

-

IC 50 values and selectivity index of pyrazolines 1-5 - ResearchGate. Available from: [Link]

-

Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. … - ResearchGate. Available from: [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available from: [Link]

- Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry. 2021;12(4):4705-4730.

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. Available from: [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. Available from: [Link]

-

anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. - ResearchGate. Available from: [Link]

-

IC 50 values (μM) for DPPH scavenging ability of the compounds.... - ResearchGate. Available from: [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC - PubMed Central. Available from: [Link]

-

The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. Available from: [Link]

-

Proposed mechanism of action of DNA gyrase. Initially, DNA gyrase is... - ResearchGate. Available from: [Link]

-

The schematic flow chart of PIM-1 kinase Pathway with their up- and down-regulators. Available from: [Link]

-

Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - NIH. Available from: [Link]

-

The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... | Download Table - ResearchGate. Available from: [Link]

-

Pim-1 kinase as cancer drug target: An update - PMC - PubMed Central. Available from: [Link]

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC - NIH. Available from: [Link]

-

DNA gyrase - Wikipedia. Available from: [Link]

-

Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Available from: [Link]

-

DNA Gyrase – A Specialized Type II Topoisomerase - Creative Diagnostics. Available from: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. Available from: [Link]

-

COX2 Inhibitor Screening Assay Kit - BPS Bioscience. Available from: [Link]

-

PIM1 signaling pathways are associated with stem/cancer stem cells in... | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Design, Synthesis, and Docking Study of Potentially Active Antimicrobial Pyrazolo[1,5-a]pyrimidine Derivatives - CHI. Available from: [Link]

-

Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC - PubMed Central. Available from: [Link]

-

Structure of COX-2. Cartoon representation of the COX-2 biological... - ResearchGate. Available from: [Link]

-

IC 50 (COX-1) and IC 50 (COX-2) values for compounds 1a-1j - ResearchGate. Available from: [Link]

-

Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes) - YouTube. Available from: [Link]

-

PIM1 - Wikipedia. Available from: [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. Available from: [Link]

-

DNA Gyrase - YouTube. Available from: [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available from: [Link]

-

DNA Gyrase- Definition, Structure, Reactions, Mechanisms - Microbe Notes. Available from: [Link]

-

Cyclooxygenase-2 - Wikipedia. Available from: [Link]

-

COX Fluorescent Inhibitor Screening Assay Kit - Interchim. Available from: [Link]

-

PIM1 (pim-1 oncogene) - Atlas of Genetics and Cytogenetics in Oncology and Haematology. Available from: [Link]

-

Cyclooxygenases: structural and functional insights - PMC - NIH. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. DNA gyrase - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. youtube.com [youtube.com]

- 5. microbenotes.com [microbenotes.com]

- 6. mdpi.com [mdpi.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 19. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. assaygenie.com [assaygenie.com]

- 23. interchim.fr [interchim.fr]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. research.aalto.fi [research.aalto.fi]

- 26. e3s-conferences.org [e3s-conferences.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine mechanism of action

The following technical guide details the structural biology, mechanism of action, and experimental utility of 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine , a "privileged scaffold" in modern kinase inhibitor discovery.

Role: Kinase Inhibitor Scaffold & Pharmacophore

CAS Registry Number: 38965-47-8

Molecular Formula: C

Executive Summary

1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic building block extensively utilized in medicinal chemistry to synthesize ATP-competitive kinase inhibitors . It serves as a critical "hinge-binding" motif, particularly in the development of inhibitors for p38 MAPK , VEGFR , and c-Met .

Unlike a standalone drug, this molecule acts as a pharmacophoric anchor . Its 5-amino group provides a reactive handle for derivatization into ureas or amides—functional groups essential for accessing the "DFG-out" allosteric pocket of kinases. This guide explores its mechanistic role as a scaffold, its synthesis, and protocols for its application in drug discovery.

Structural Biology & Pharmacophore Analysis

The molecule's efficacy stems from its ability to mimic the adenine ring of ATP. Its structure comprises three distinct functional zones:

| Zone | Structural Feature | Mechanistic Function |

| Zone A | Pyridine Ring (C3) | Acts as a solvent-exposed moiety or interacts with the "gatekeeper" region of the kinase pocket. |

| Zone B | Pyrazole Core | Provides a rigid scaffold that orients the substituents. The N2 nitrogen often serves as a hydrogen bond acceptor. |

| Zone C | Exocyclic Amine (C5) | Primary Reactive Handle . It forms hydrogen bonds with the kinase hinge region (Glu/Met residues) or serves as the attachment point for "tail" groups that penetrate the hydrophobic back pocket. |

Diagram: Pharmacophore Interaction Map

The following diagram illustrates how this scaffold integrates into a typical kinase binding pocket (e.g., p38 MAPK).

Caption: Schematic interaction of the aminopyrazole scaffold within the ATP-binding pocket of a generic kinase.

Mechanism of Action (MoA)

While the free amine has low potency, its derivatized forms (e.g., pyrazole-ureas) exhibit high potency via a Type II Kinase Inhibition mechanism.

Hinge Binding (The Anchor)

The aminopyrazole moiety binds to the ATP-binding site (the "hinge").

-

Interaction: The exocyclic amino group (NH

) acts as a Hydrogen Bond Donor to the backbone carbonyl of the hinge residue. -

Orientation: The N2 of the pyrazole ring acts as a Hydrogen Bond Acceptor to the backbone amide nitrogen.

-

Result: This "bidentate" binding locks the molecule into the active site, displacing ATP.

Accessing the DFG-Out Pocket (The Switch)

To achieve high selectivity (e.g., for p38

-

Derivatization: The amine is reacted with an isocyanate to form a urea linkage.

-

Conformational Selection: The urea moiety forms hydrogen bonds with the conserved Glu71 (

C-helix) and Asp168 (DFG motif) in p38 MAPK. -

Inhibition: This stabilizes the kinase in the inactive "DFG-out" conformation, preventing ATP binding and downstream signaling.

Experimental Protocols

Synthesis of the Scaffold

Objective: Synthesize 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine from commercially available precursors.

Reagents:

-

3-Oxo-3-(pyridin-4-yl)propanenitrile (Beta-ketonitrile)

-

Methylhydrazine

-

Ethanol (Absolute)

-

Reflux condenser

Protocol:

-

Dissolution: Dissolve 10 mmol of 3-oxo-3-(pyridin-4-yl)propanenitrile in 20 mL of absolute ethanol.

-

Addition: Add 12 mmol of methylhydrazine dropwise at room temperature. Caution: Methylhydrazine is toxic.

-

Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor consumption of starting material via TLC (5% MeOH in DCM).

-

Isolation: Cool the reaction to 0°C. The product typically precipitates as a solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/Water if necessary.

-

Yield: Expected yield is 60–80%.

Regioselectivity Note: The reaction favors the formation of the 5-amino isomer (target) over the 3-amino isomer due to the electronic effect of the nitrile group directing the nucleophilic attack of the hydrazine.

Kinase Inhibition Assay (FRET-based)

Objective: Validate the binding affinity (IC

Materials:

-

Recombinant p38 MAPK (human, active)

-

FRET Tracer (e.g., Staurosporine-Red)

-

Europium-labeled anti-GST antibody

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35.

Workflow:

-

Preparation: Dilute the test compound (aminopyrazole derivative) in DMSO (10-point dose-response, starting at 10

M). -

Incubation: Mix Kinase (5 nM) + Antibody (2 nM) + Tracer (10 nM) + Compound in a 384-well white plate.

-

Equilibrium: Incubate for 1 hour at room temperature in the dark.

-

Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

-

Analysis: Plot the Ratio (665/615) vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC

.

Therapeutic Implications & Selectivity[1][2]

The 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine scaffold is "promiscuous" in its raw form but becomes highly selective upon functionalization.

| Target Class | Derivatization Strategy | Disease Indication |

| p38 MAPK | Urea linkage to a bulky aryl group (e.g., tert-butyl phenyl) | Rheumatoid Arthritis, Inflammation |

| VEGFR2 | Amide linkage to a halogenated phenyl | Angiogenesis (Cancer) |

| c-Met | Fusion to tricyclic systems or sulfonamide linkers | Metastatic Solid Tumors |

Diagram: Synthesis & Derivatization Pathway

Caption: Synthetic route from precursors to the active kinase inhibitor derivatives.

References

-

Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters. Link

-

Regan, J., et al. (2002). "Structure-Activity Relationships of the p38alpha MAP Kinase Inhibitor Doramapimod." Journal of Medicinal Chemistry. Link

-

Bagley, M. C., et al. (2006). "One-step synthesis of pyridine-substituted pyrazoles as potential kinase inhibitors." Synlett. Link

-

Sigma-Aldrich. "1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine Product Specification." Link

The Pyrazole Scaffold: A Versatile Core for Modern Therapeutic Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have led to the development of numerous blockbuster drugs and a plethora of promising clinical candidates. This technical guide provides an in-depth exploration of the therapeutic potential of pyrazole compounds, offering a comprehensive resource for researchers engaged in drug discovery and development. We will delve into the synthetic strategies for accessing this core, detailed protocols for in vitro and in vivo evaluation, and a mechanistic understanding of how these compounds exert their pharmacological effects across various disease areas, including inflammation, cancer, and infectious diseases.

The Pyrazole Core: A Foundation for Diverse Pharmacology

The unique electronic and steric properties of the pyrazole ring make it an ideal building block for designing molecules with specific biological activities. Its metabolic stability and capacity for diverse substitutions allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1] A testament to its therapeutic significance is the number of FDA-approved drugs containing a pyrazole moiety, such as the anti-inflammatory agent Celecoxib, the anti-cancer drug Ruxolitinib, and the antiviral Lenacapavir.[1][2]

The therapeutic landscape of pyrazole derivatives is vast and continues to expand, encompassing:

-

Anti-inflammatory activity: Primarily through the inhibition of cyclooxygenase (COX) enzymes.[3]

-

Anticancer activity: Targeting various protein kinases and other signaling pathways involved in cell proliferation and survival.[4][5]

-

Antimicrobial and antiviral activity: Disrupting essential processes in pathogens.[6]

-

Antidiabetic, anticonvulsant, and neuroprotective effects: Modulating a range of other biological targets.[7]

This guide will focus on the core methodologies and mechanistic insights relevant to the most prominent therapeutic areas: inflammation, cancer, and infectious diseases.

Synthesis of the Pyrazole Scaffold: Key Methodologies

The accessibility and versatility of pyrazole synthesis are key to its widespread use in drug discovery. Several robust methods exist for constructing the pyrazole ring, each offering distinct advantages in terms of substituent patterns and reaction conditions.

Knorr Pyrazole Synthesis

The Knorr synthesis is a classical and widely used method for preparing pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[3][8] The reaction proceeds via a condensation-cyclization-dehydration sequence.

Experimental Protocol: Knorr Pyrazole Synthesis [9]

-

Reaction Setup: In a 20-mL scintillation vial, combine the 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate, 3 mmol) and the hydrazine derivative (e.g., hydrazine hydrate, 6 mmol).

-

Solvent and Catalyst: Add a suitable solvent (e.g., 1-propanol, 3 mL) and a catalytic amount of acid (e.g., 3 drops of glacial acetic acid).

-

Reaction Conditions: Heat the mixture on a hot plate with stirring at approximately 100°C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). A typical mobile phase is 30% ethyl acetate/70% hexane.

-

Workup: After completion (typically 1-2 hours), cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired pyrazole derivative.

Pyrazole Synthesis from Chalcones

Chalcones (α,β-unsaturated ketones) are versatile intermediates that can be readily cyclized with hydrazine derivatives to yield pyrazolines, which can then be oxidized to pyrazoles.[10][11]

Experimental Protocol: Pyrazole Synthesis from Chalcones [3][7]

-

Reaction Setup: In a round-bottom flask, dissolve the chalcone derivative (0.25 mmoles) in ethanol (10 mL).

-

Reagents: Add hydrazine hydrate (1.25 mmoles) and a catalytic amount of base (e.g., 2.5 mL of 0.4% aqueous sodium hydroxide).[7] Alternatively, an acidic catalyst like glacial acetic acid can be used.[3]

-

Reaction Conditions: Reflux the mixture with stirring for 4-8 hours.

-

Monitoring: Monitor the reaction progress using TLC with a suitable eluent (e.g., ethyl acetate:n-hexane, 2:8).[3]

-

Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration and wash with ethanol and water until neutral.

-

Purification: Dry the crude product and purify by recrystallization from a suitable solvent to obtain the pyrazole derivative.

In Vitro Evaluation of Therapeutic Potential

A crucial step in the drug discovery pipeline is the in vitro assessment of the biological activity of newly synthesized compounds. This section details standardized protocols for evaluating the anti-inflammatory, anticancer, and antimicrobial properties of pyrazole derivatives.

Anti-inflammatory Activity: COX-2 Inhibition Assay

Many pyrazole-based anti-inflammatory drugs, such as Celecoxib, function by selectively inhibiting the COX-2 enzyme.[12]

Experimental Protocol: Fluorometric COX-2 Inhibition Assay [13]

-

Reagent Preparation:

-

Reconstitute human recombinant COX-2 enzyme in purified water. Aliquot and store at -80°C.

-

Prepare a 10X solution of the test pyrazole compound in COX Assay Buffer.

-

Prepare the COX Probe and Cofactor solutions as per the kit instructions.

-

-

Assay Plate Setup (96-well plate):

-

Sample Wells (S): Add 10 µL of the diluted test inhibitor.

-

Enzyme Control Wells (EC): Add 10 µL of COX Assay Buffer.

-

Inhibitor Control Wells (IC): Add a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

-

-

Enzyme Addition: Add 10 µL of the reconstituted COX-2 enzyme to all wells.

-

Incubation: Incubate the plate at room temperature for 10 minutes.

-

Reaction Initiation: Add 20 µL of Arachidonic Acid solution to all wells to start the reaction.

-

Measurement: Immediately start measuring the fluorescence intensity (λEx = 535 nm / λEm = 587 nm) in kinetic mode for 10-20 minutes at 37°C.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen for the cytotoxic effects of potential anticancer drugs.[4][14][15]

Experimental Protocol: MTT Assay [16]

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add 10 µL of MTT Reagent to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of Detergent Reagent to each well.

-

Incubation: Leave the plate at room temperature in the dark for 2 hours to dissolve the formazan crystals.

-

Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment and determine the IC50 value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[17][18]

Experimental Protocol: Broth Microdilution MIC Assay [19][20]

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Prepare serial two-fold dilutions of the pyrazole compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35 ± 1°C for 18–24 hours under aerobic conditions.[20]

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity or precipitation.

Kinase Inhibition Assay

Given the prevalence of pyrazole-based kinase inhibitors, assessing a compound's ability to inhibit specific kinases is crucial.[12][21]

Experimental Protocol: In Vitro Kinase Inhibition Assay [1][4][17]

-

Reaction Setup: In a suitable assay plate, combine the kinase enzyme, a specific peptide substrate, and various concentrations of the pyrazole inhibitor in a reaction buffer (e.g., 25 mM Tris-HCl, pH 7.0, 10 mM MgCl2).

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]-ATP).

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time.

-

Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 5x SDS loading buffer) and heating.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done through various methods, such as radiometric detection (for ³²P-labeled ATP) or using commercial kits like ADP-Glo that measure ADP production.[17]

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

In Vivo Evaluation of Therapeutic Efficacy

Promising candidates from in vitro screening are advanced to in vivo animal models to assess their efficacy and safety in a more complex biological system.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[5][22]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [23][24]

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the pyrazole compound orally or intraperitoneally to the test group of rats. The control group receives the vehicle only.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) post-compound administration, inject 0.1 mL of a 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[23]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[23]

-

Data Analysis: Calculate the percentage of edema inhibition for the treated group compared to the control group at each time point.

Anticancer Activity: Tumor Xenograft Model

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone for the preclinical evaluation of anticancer drugs.[25]

Experimental Protocol: Subcutaneous Tumor Xenograft Model

-

Cell Culture and Implantation: Culture human cancer cells in vitro and then subcutaneously inject a specific number of cells (e.g., 1 x 10^6 to 1 x 10^7) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Then, randomize the mice into treatment and control groups.

-

Compound Administration: Administer the pyrazole compound to the treatment group according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

-

Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.

-

Endpoint and Analysis: The experiment is typically terminated when the tumors in the control group reach a specific size. Euthanize the mice, and excise and weigh the tumors. Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Antimicrobial and Antiviral In Vivo Models

In vivo models are essential for evaluating the efficacy of antimicrobial and antiviral agents in a whole-organism context.[6][11] These models help determine if a compound can achieve sufficient concentrations at the site of infection to be effective.

-

Antimicrobial Models: These often involve infecting animals (e.g., mice) with a specific pathogen and then treating them with the test compound. Efficacy is typically measured by the reduction in bacterial load in target organs or by an increase in survival rate.[9]

-

Antiviral Models: Similar to antimicrobial models, these involve infecting animals with a virus and then administering the antiviral agent. Efficacy is assessed by measuring the reduction in viral titer in relevant tissues, improvement in clinical signs, or increased survival.[5]

Mechanistic Insights: Signaling Pathways Modulated by Pyrazole Compounds

Understanding the molecular mechanisms by which pyrazole compounds exert their therapeutic effects is critical for rational drug design and development.

Inhibition of the COX-2 Pathway in Inflammation

As mentioned, a key mechanism for the anti-inflammatory action of many pyrazoles is the inhibition of COX-2. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.

Caption: Inhibition of the COX-2 pathway by pyrazole compounds.

Targeting the JAK-STAT Pathway in Cancer and Inflammation

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and inflammation. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Pyrazole-based drugs like Ruxolitinib are potent inhibitors of JAK kinases.[21]

Caption: Inhibition of the JAK-STAT signaling pathway by pyrazole compounds.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data from in vitro and in vivo studies should be summarized in well-structured tables.

Table 1: In Vitro Activity of Pyrazole Derivatives

| Compound ID | COX-2 IC50 (µM) | Cancer Cell Line IC50 (µM) | Bacterial Strain MIC (µg/mL) | Kinase IC50 (nM) |

| PZ-001 | 0.5 | 2.1 (MCF-7) | 16 (S. aureus) | 5.2 (JAK2) |

| PZ-002 | 1.2 | 5.8 (HeLa) | 32 (E. coli) | 15.8 (JAK2) |

| Celecoxib | 0.04 | >50 | >128 | N/A |

| Ruxolitinib | N/A | 0.5 (HEL) | N/A | 3.3 (JAK1), 2.8 (JAK2) |

Table 2: In Vivo Efficacy of Lead Pyrazole Compound (PZ-001)

| Animal Model | Dosage | Endpoint | Result |

| Carrageenan-induced Paw Edema | 10 mg/kg | % Edema Inhibition at 3h | 65% |

| MCF-7 Xenograft | 20 mg/kg/day | % Tumor Growth Inhibition | 58% |

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a cornerstone in the development of novel therapeutics. Its synthetic tractability and diverse pharmacological profile ensure its relevance in addressing a wide range of unmet medical needs. Future research will likely focus on the development of more selective and potent pyrazole derivatives, the exploration of novel biological targets, and the use of advanced drug delivery systems to enhance their therapeutic efficacy and safety. This guide provides a solid foundation of established methodologies and mechanistic understanding to empower researchers in their pursuit of the next generation of pyrazole-based medicines.

References

-

Boddupally, S., Jyothi, P., Venkata, M., Rao, B., & Rao, K. P. (2019). Synthesis and Characterization of Chalcones and Pyrazolines derived from Substituted Aryl ether. Journal of Heterocyclic Chemistry, 56(1), 73-80. [Link]

-

International Journal of Innovative Research and Technology. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. [Link]

-

Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

- Google Patents. (1984).

-

Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

-

PubMed. (2016). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. [Link]

-

PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

-

Wikipedia. (2023). JAK-STAT signaling pathway. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

PubMed Central. (2000). In Vitro-In Vivo Model for Evaluating the Antiviral Activity of Amprenavir in Combination with Ritonavir Administered at 600 and 100 Milligrams, Respectively, Every 12 Hours. [Link]

-

ASM Journals. (1985). Animal models in the evaluation of antimicrobial agents. [Link]

-

YouTube. (2024). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). [Link]

-

IBT Bioservices. (2023). Bacterial Efficacy Models for Preclinical Research. [Link]

-

Creative Diagnostics. (2023). JAK-STAT Signaling Pathway. [Link]

-

PubMed Central. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. [Link]

-

Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. [Link]

-

Viroxy. (2019). Antiviral drug discovery - Part 2: From candidates to investigational drugs. [Link]

-

ResearchGate. (2007). Schematic diagram of the COX-2/PGES-1 catalyzed PGE2 biosynthesis... [Link]

-

World Organisation for Animal Health. (2018). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

-

Stanford University. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. [Link]

-

ScienceDirect. (2016). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. [Link]

-

YouTube. (2024). JAK-STAT Signaling Pathway: Animated Explanation (4K). [Link]

-

ScienceDirect. (2016). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. [Link]

-

ACS Publications. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. [Link]

-

Charles River Laboratories. (2023). Antiviral & Antimicrobial Testing. [Link]

-

Cold Spring Harbor Perspectives in Biology. (2009). The JAK/STAT Pathway. [Link]

-